molecular formula C9H14N4OS2 B5538671 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide

Cat. No. B5538671
M. Wt: 258.4 g/mol
InChI Key: MIXUSWVOEZCVCD-UHFFFAOYSA-N
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Description

“2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds, such as 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives, has been reported . These compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Urease Inhibition

Urease Inhibitory Activity: This compound has been evaluated for its urease inhibitory activities, which is significant in the medical field, particularly for treating infections caused by Helicobacter pylori . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide, and its inhibition can be crucial for preventing the colonization of H. pylori in the gastric mucosa .

Antimicrobial Applications

Broad-Spectrum Antimicrobial Properties: Derivatives of 1,3,4-thiadiazole, which is part of the compound’s structure, have shown various biological activities, including antimicrobial properties . These properties are valuable in developing new antibiotics and treatments for bacterial infections.

Agricultural Uses

Pesticide Development: The 1,3,4-thiadiazole core, found in this compound, is used extensively as a pesticide due to its wide range of biocidal properties . Its antifungal activities are particularly noteworthy in the development of agricultural fungicides.

Material Science

Sensor Development: In material science, derivatives of 1,3,4-thiadiazole are utilized in creating sensors. For example, a nanocomposite involving a similar thiadiazole derivative was used to construct an electrochemical sensor for doxorubicin, an anticancer drug .

Pharmacology

Drug Development: The compound’s core structure, 1,3,4-thiadiazole, is known for its role in medicinal chemistry, particularly in chemotherapy and as an antimicrobial agent . Its derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities, which are essential for new drug development.

Mechanism of Action

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .

Pharmacokinetics

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Result of Action

The inhibition of the urease enzyme by 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide results in a decrease in the conversion of urea to ammonia and carbon dioxide . This leads to a decrease in pH, which can affect the survival of Helicobacter pylori .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS2/c10-8-12-13-9(16-8)15-5-7(14)11-6-3-1-2-4-6/h6H,1-5H2,(H2,10,12)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXUSWVOEZCVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentylacetamide

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